3-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile
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Overview
Description
3-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile typically involves multiple steps. One common route includes the reaction of 4-chloro-3-(trifluoromethyl)benzylamine with butanenitrile under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
Uniqueness
3-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2/c1-8(4-5-17)18-7-9-2-3-11(13)10(6-9)12(14,15)16/h2-3,6,8,18H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVVHSMDZIVBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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